molecular formula C14H8I2N2O B11568886 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzonitrile

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzonitrile

Cat. No.: B11568886
M. Wt: 474.03 g/mol
InChI Key: VNWLDKYNBVMLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a complex organic compound characterized by the presence of hydroxy, diiodo, and benzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The diiodo groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE
  • **4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE

Uniqueness

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H8I2N2O

Molecular Weight

474.03 g/mol

IUPAC Name

4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H8I2N2O/c15-11-5-10(14(19)13(16)6-11)8-18-12-3-1-9(7-17)2-4-12/h1-6,8,19H

InChI Key

VNWLDKYNBVMLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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